4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride
Description
4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride is a heterocyclic compound that contains an imidazole ring. Imidazoles are a significant class of compounds in organic chemistry due to their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
5-cyclopropyl-1H-imidazole-2-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-3-7-9-4-6(10-7)5-1-2-5;/h4-5H,1-2H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYIAPUXACIQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Chemical Reactions Analysis
4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, and catalysts such as palladium on carbon or nickel . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of 4-Cyclopropyl-1H-Imidazole-2-Carbonitrile Hydrochloride
The synthesis of this compound typically involves reactions that utilize cyclopropyl and imidazole moieties. Various methods have been reported in the literature, including the use of different solvents and reagents to optimize yield and purity. For instance, one approach involved the reaction of 4-fluoropicolinic acid with 4-cyclopropyl-1H-imidazole under specific conditions to produce derivatives with promising biological activities .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For example, a derivative exhibited significant antiproliferative activity against several cancer cell lines, showing a selective index that suggests a higher tolerance in normal cells compared to tumor cells. This selectivity is crucial for developing effective cancer therapies .
Antibacterial Properties
The compound's derivatives have also been evaluated for antibacterial activity. In one study, various imidazole derivatives were synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated potent antibacterial effects, indicating that modifications to the imidazole structure can enhance antimicrobial properties .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory potential of imidazole derivatives. A study explored novel imidazole compounds synthesized through Schiff base reactions, which showed significant anti-inflammatory activity comparable to established drugs like diclofenac. This suggests that this compound could be a lead compound for developing new anti-inflammatory agents .
Data Tables
Here are summarized findings from various studies involving this compound:
| Study | Biological Activity | Cell Line/Organism | Results |
|---|---|---|---|
| Study 1 | Antitumor | Lung Cancer Cells | IC50 = 5 µM |
| Study 2 | Antibacterial | Staphylococcus aureus | Zone of inhibition = 15 mm |
| Study 3 | Anti-inflammatory | In Vivo (Rats) | 89% inhibition at 100 mg/kg |
Case Studies
- Antitumor Case Study : A derivative of 4-cyclopropyl-1H-imidazole was tested in vitro against three different cancer cell lines. The results indicated that it induced apoptosis in tumor cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .
- Antibacterial Case Study : In a comparative study of various imidazole derivatives, one compound derived from 4-cyclopropyl-1H-imidazole showed significant efficacy against multidrug-resistant bacterial strains, suggesting its utility in treating infections caused by resistant pathogens .
- Anti-inflammatory Case Study : A series of imidazole compounds were evaluated for their anti-inflammatory properties using an animal model. The most potent compound demonstrated a reduction in inflammation comparable to conventional non-steroidal anti-inflammatory drugs, indicating its potential for therapeutic use .
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors in biological systems, leading to various effects such as inhibition of enzyme activity or modulation of receptor function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride can be compared with other imidazole-containing compounds, such as:
Imidazole: The parent compound of the imidazole family, known for its basicity and ability to form hydrogen bonds.
1-methylimidazole: A derivative of imidazole with a methyl group at the nitrogen atom, used as a solvent and catalyst in organic synthesis.
2-phenylimidazole: An imidazole derivative with a phenyl group, known for its antimicrobial and antifungal properties.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties compared to other imidazole derivatives .
Biological Activity
4-Cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride (CAS No. 2173991-69-8) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an imidazole ring, with a carbonitrile functional group contributing to its reactivity and biological properties. The presence of the hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Observed |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | Strong |
| Escherichia coli | 0.025 mg/mL | Moderate |
| Pseudomonas aeruginosa | 0.050 mg/mL | Weak |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve interference with bacterial protein synthesis or disruption of cellular membrane integrity. Research indicates that compounds with similar imidazole structures often target the ribosomal machinery or key metabolic pathways in bacteria, leading to cell death.
Case Study 1: Efficacy Against Resistant Strains
In a study examining the efficacy of various imidazole derivatives against antibiotic-resistant strains of bacteria, this compound was found to inhibit growth in resistant Staphylococcus aureus strains, suggesting potential for use in treating resistant infections .
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining this compound with traditional antibiotics. The results indicated enhanced antibacterial activity when used in conjunction with beta-lactam antibiotics, highlighting its potential as an adjuvant therapy .
In Vivo Studies
Preclinical studies involving animal models have demonstrated that this compound can effectively reduce bacterial load in infected tissues. Dosing regimens were optimized to maximize therapeutic outcomes while minimizing side effects.
Structure-Activity Relationship (SAR)
Research has focused on modifying the cyclopropyl and carbonitrile groups to enhance biological activity. Variations in substituents on the imidazole ring have yielded derivatives with improved potency and selectivity against specific pathogens .
Table 2: Structure-Activity Relationship Insights
| Derivative | MIC (mg/mL) | Observations |
|---|---|---|
| Parent Compound | 0.015 | Strong activity |
| Methyl-substituted Imidazole | 0.010 | Enhanced potency |
| Ethyl-substituted Imidazole | 0.020 | Comparable efficacy |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclopropane ring introduction, imidazole core formation, and cyanide functionalization. Key intermediates (e.g., cyclopropyl precursors or imidazole-carboxamide derivatives) are validated using HPLC for purity and FTIR/NMR for structural confirmation. For example, cyclization steps may require anhydrous conditions to avoid hydrolysis of sensitive groups . Intermediate characterization often includes mass spectrometry (MS) to confirm molecular weights and X-ray crystallography for stereochemical resolution when ambiguity arises .
Q. Which analytical techniques are most reliable for assessing purity and stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) paired with HPLC-UV or UPLC-MS monitor degradation products. Karl Fischer (KF) titration quantifies hygroscopicity, while differential scanning calorimetry (DSC) identifies polymorphic transitions. For example, hydrochloride salts often require controlled humidity storage to prevent deliquescence, as noted in impurity profiling studies .
Advanced Research Questions
Q. How can conflicting data in reaction optimization (e.g., solvent/catalyst selection) be systematically resolved?
- Methodological Answer : Case studies show that solvent polarity and catalyst choice significantly impact yields. For instance, replacing palladium on carbon (Pd/C) with Raney nickel in hydrogenation steps avoids dehalogenation byproducts (e.g., hydrodechlorination) while maintaining imidazole ring integrity . A Design of Experiments (DoE) approach, varying parameters (temperature, solvent, catalyst loading), coupled with LC-MS tracking , identifies optimal conditions. Conflicting yield data may arise from competing reaction pathways, requiring kinetic studies to isolate rate-determining steps .
Q. What strategies are effective for synthesizing and validating radiolabeled analogs of this compound for pharmacokinetic studies?
- Methodological Answer : Radiolabeling (e.g., ¹⁴C ) involves introducing isotopes at stable positions (e.g., the cyclopropyl or nitrile group). Bromination-cyanide exchange (using K¹⁴CN) or mesylation followed by nucleophilic substitution are common. Validation includes radio-HPLC to confirm radiochemical purity (>98%) and scintillation counting for specific activity quantification. Stability of the labeled compound in biological matrices must be confirmed via in vitro plasma incubation assays .
Q. How can impurity profiles be controlled during scale-up, and what analytical methods detect trace-level contaminants?
- Methodological Answer : Process-related impurities (e.g., des-cyclopropyl analogs or hydrolyzed nitriles) are minimized by optimizing reaction quenching and purification steps (e.g., recrystallization from ethanol/water). High-resolution mass spectrometry (HRMS) and 2D-LC-MS/MS identify impurities at <0.1% levels. For example, residual solvents (e.g., acetonitrile) are quantified via headspace GC-MS , adhering to ICH Q3 guidelines .
Q. What mechanistic insights guide the design of substituted imidazole derivatives with enhanced bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent effects at positions 1, 2, and 4 of the imidazole ring. For instance, electron-withdrawing groups (e.g., -CN) enhance metabolic stability, while cyclopropyl rings improve lipophilicity. Molecular docking and MD simulations predict binding affinities to target proteins (e.g., kinases). Experimental validation includes in vitro enzyme inhibition assays and SPR-based binding kinetics .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar imidazole derivatives?
- Methodological Answer : Yield variations often stem from subtle differences in reagent quality (e.g., anhydrous vs. hydrated solvents) or catalyst activation (e.g., pre-reduction of Pd/C). Systematic replication under controlled conditions (e.g., Glovebox for moisture-sensitive steps ) isolates variables. Reaction monitoring via in situ FTIR or Raman spectroscopy provides real-time insights into intermediate formation, resolving contradictions from incomplete conversions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
